

Technical Support Center: Drug-Drug Interaction Studies with Bay-41-8543

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Compound of Interest

Compound Name: Bay-41-8543

Cat. No.: B1667815

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This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting and troubleshooting drug-drug interaction studies with **Bay-41-8543**, a soluble guanylate cyclase (sGC) stimulator. Given that **Bay-41-8543** is a preclinical compound, this guide also incorporates clinically relevant data from vericiguat, a structurally related and approved sGC stimulator, to anticipate potential interactions.

Frequently Asked Questions (FAQs)

Q1: What is **Bay-41-8543** and what is its mechanism of action?

Bay-41-8543 is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide signaling pathway. Upon activation, it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. [2][3] **Bay-41-8543** stimulates sGC directly and also sensitizes the enzyme to endogenous NO, leading to vasodilation and antiplatelet effects.[4][5]

Q2: What are the known pharmacokinetic properties of **Bay-41-8543** from preclinical studies?

Preclinical studies in animal models have shown that **Bay-41-8543** is orally bioavailable.[1] After oral administration in rats, it produces a dose-dependent and long-lasting blood pressure-lowering effect.[1][4] Intravenous administration in rats and dogs also resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow.[1][4]

Q3: Are there any clinical drug-drug interaction studies available for **Bay-41-8543**?

No clinical drug-drug interaction studies have been conducted with **Bay-41-8543** as it is a preclinical compound.^[4] However, data from the clinically approved sGC stimulator, vericiguat, can be used to predict potential pharmacodynamic interactions.

Q4: What are the expected pharmacodynamic drug-drug interactions with **Bay-41-8543** based on its mechanism of action and data from vericiguat?

Based on its mechanism as an sGC stimulator and known interactions of vericiguat, **Bay-41-8543** is expected to have additive or synergistic hypotensive effects when co-administered with other vasodilators. The most significant interactions are predicted with:

- Other sGC stimulators (e.g., riociguat): Co-administration is contraindicated due to the high risk of severe hypotension.^{[6][7][8]}
- Phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil, tadalafil, vardenafil): These drugs also increase cGMP levels by inhibiting its breakdown. Concomitant use is not recommended due to the potential for significant hypotension.^{[6][7][8]}
- Nitric oxide donors (e.g., sodium nitroprusside, nitroglycerin): Preclinical studies with **Bay-41-8543** have shown a synergistic effect with NO donors in stimulating sGC.^{[2][3][5]} This can lead to enhanced hypotensive effects.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Greater-than-expected hypotension in animal models	Synergistic or additive pharmacodynamic interaction with a co-administered agent (e.g., another vasodilator).	- Review all co-administered compounds for potential vasodilatory effects.- Reduce the dose of Bay-41-8543 and/or the interacting drug.- Stagger the administration times of the two drugs if possible.
Unexpectedly high plasma concentrations of Bay-41-8543	Inhibition of metabolic enzymes responsible for the clearance of Bay-41-8543 by a co-administered drug.	- Conduct an in vitro metabolism study to identify the cytochrome P450 (CYP) enzymes involved in Bay-41-8543 metabolism.- Perform a pharmacokinetic study with and without the suspected interacting drug to confirm the interaction.
Variable or inconsistent results in platelet aggregation assays	Interaction with components in the plasma or buffer, or a direct effect of a co-administered drug on platelet function.	- Ensure consistent experimental conditions, including the source and preparation of platelets.- Evaluate the effect of the co-administered drug alone on platelet aggregation.- Consider using washed platelets to eliminate plasma-related interference. [5]

Data Presentation

Table 1: Summary of Preclinical Pharmacodynamic Effects of **Bay-41-8543**

Parameter	In Vitro/In Vivo Model	Key Findings	Reference
sGC Stimulation	Recombinant sGC	Concentration-dependent stimulation (up to 92-fold)	[5]
Vasodilation	Isolated rabbit aorta	Potent relaxation (IC50 in the nM range)	[5]
Blood Pressure	Anesthetized rats (i.v.)	Dose-dependent and long-lasting decrease	[1]
Blood Pressure	Conscious spontaneously hypertensive rats (p.o.)	Dose-dependent and long-lasting decrease	[4]
Platelet Aggregation	Human washed platelets (collagen-induced)	Inhibition with an IC50 of 0.09 μ M	[5]

Table 2: Clinically Significant Drug-Drug Interactions for Vericiguat (as a proxy for **Bay-41-8543**)

Interacting Drug Class	Example Drugs	Potential Effect	Recommendation	Reference
Other sGC Stimulators	Riociguat	Severe hypotension	Contraindicated	[6][7][8]
PDE5 Inhibitors	Sildenafil, Tadalafil, Vardenafil	Hypotension	Not Recommended	[6][7][8]
Nitric Oxide Donors	Nitroglycerin, Isosorbide Mononitrate	Hypotension	Monitor blood pressure closely	[2]

Experimental Protocols

Protocol 1: In Vivo Assessment of a Pharmacodynamic Drug-Drug Interaction with **Bay-41-8543** in a Hypertensive Rat Model

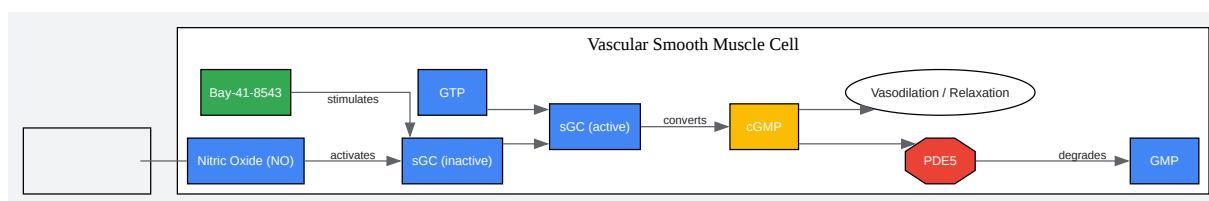
- Animal Model: Use spontaneously hypertensive rats (SHR) or another suitable model of hypertension.
- Acclimatization: Allow animals to acclimatize for at least one week before the study.
- Blood Pressure Monitoring: Implant telemetry devices for continuous monitoring of blood pressure and heart rate.
- Drug Administration:
 - Group 1 (Control): Administer vehicle for **Bay-41-8543** and vehicle for the interacting drug.
 - Group 2 (**Bay-41-8543** alone): Administer a therapeutic dose of **Bay-41-8543** and vehicle for the interacting drug.
 - Group 3 (Interacting drug alone): Administer vehicle for **Bay-41-8543** and a therapeutic dose of the interacting drug.
 - Group 4 (Combination): Administer therapeutic doses of both **Bay-41-8543** and the interacting drug.
- Data Collection: Continuously record blood pressure and heart rate for a predefined period after drug administration.
- Analysis: Compare the changes in blood pressure and heart rate between the treatment groups to assess for an additive or synergistic effect.

Protocol 2: In Vitro Platelet Aggregation Assay to Evaluate Drug-Drug Interactions

- Platelet Preparation: Isolate human platelets from whole blood and prepare either platelet-rich plasma or washed platelets.[5]

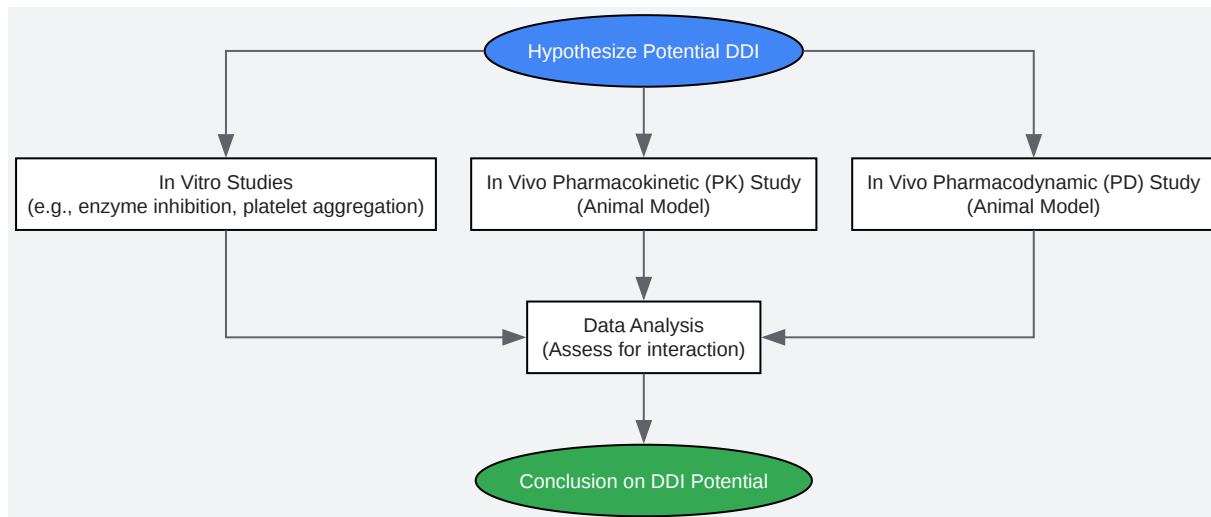
- Incubation: Pre-incubate the platelet suspension with **Bay-41-8543**, the potential interacting drug, a combination of both, or vehicle control for a specified time.
- Induction of Aggregation: Add an aggregating agent such as collagen, ADP, or U-46619 to induce platelet aggregation.[5]
- Measurement: Measure the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.
- Analysis: Calculate the IC50 values for inhibition of platelet aggregation for **Bay-41-8543** in the presence and absence of the interacting drug to determine if there is a shift in potency.

Visualizations



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Caption: Signaling pathway of **Bay-41-8543** in vascular smooth muscle cells.



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Caption: Experimental workflow for investigating drug-drug interactions.

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